molecular formula C12H11NO B1268763 cyclopropyl(1H-indol-3-yl)methanone CAS No. 675834-79-4

cyclopropyl(1H-indol-3-yl)methanone

Cat. No. B1268763
CAS RN: 675834-79-4
M. Wt: 185.22 g/mol
InChI Key: ILBLOQDDOYEESV-UHFFFAOYSA-N
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Description

Cyclopropyl(1H-indol-3-yl)methanone is a compound of interest due to its structural complexity and potential applications in medicinal chemistry. It is characterized by the presence of a cyclopropyl group attached to an indole ring through a methanone moiety. This structure is notable for its involvement in various chemical reactions and its potential to serve as a scaffold for drug development.

Synthesis Analysis

The synthesis of this compound-related compounds often involves complex reactions. For instance, α-trifluoromethyl-(indol-3-yl)methanols have been used as trifluoromethylated C3 1,3-dipoles in a [3+2] cycloaddition to construct the five-membered carbocycle of 1-trifluoromethylated cyclopenta[b]indole alkaloids, revealing an unprecedented step-wise dehydrative alkenylation of α-trifluoromethyl alcohols as a crucial transformation (Dong et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by their cyclopropyl and indole groups, which contribute to their chemical reactivity and potential pharmacological activities. These structural features are essential for understanding the compound's interactions and reactivity in various chemical contexts.

Chemical Reactions and Properties

This compound and its analogs participate in diverse chemical reactions, including cycloadditions and ring-opening reactions. For example, the ring opening of donor-acceptor cyclopropanes with acyclic 1,3-diketones followed by DBU catalyzed retro-Claisen-type C-C bond cleavage reactions demonstrates the versatility of cyclopropyl-containing compounds in synthetic chemistry (Zhang et al., 2020).

Scientific Research Applications

Identification in Commercial Products

Cyclopropyl(1H-indol-3-yl)methanone, as part of the synthetic cannabinoid UR-144, has been identified in various commercial 'legal high' products. This compound and its related derivatives have been detected in products like herbal, resin, and powder forms. The study of these compounds helps in understanding the chemical composition of these commercial products and their potential effects (Kavanagh et al., 2013).

Synthesis and Applications in Medicinal Chemistry

Efficient synthesis methods for compounds related to this compound have been developed. For example, an efficient synthesis of phenyl cyclopropyl methanones has been reported, which are evaluated for their anti-tubercular activities. These compounds show potential as new anti-mycobacterial agents (Dwivedi et al., 2005).

Analysis in Biological Samples

The analysis of this compound and its derivatives is crucial in toxicology and forensic sciences. For instance, UR-144 and its pyrolysis product have been identified and analyzed in blood and urine samples. This analysis is essential for understanding the metabolism and effects of these substances in the human body (Adamowicz et al., 2013).

Environmental Monitoring

The detection and monitoring of new psychoactive substances (NPSs) like this compound derivatives in wastewater are important for public health and safety. The study of these substances in wastewater can provide insights into community drug use and environmental impacts (Borova et al., 2015).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for cyclopropyl(1H-indol-3-yl)methanone could involve further exploration of its potential therapeutic applications.

properties

IUPAC Name

cyclopropyl(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12(8-5-6-8)10-7-13-11-4-2-1-3-9(10)11/h1-4,7-8,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBLOQDDOYEESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359484
Record name cyclopropyl(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

675834-79-4
Record name cyclopropyl(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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